molecular formula C9H10F3NO B13037421 (1R,2R)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL

(1R,2R)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL

Cat. No.: B13037421
M. Wt: 205.18 g/mol
InChI Key: LRMAGCKWKKMWOZ-MOFOKWOHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a trifluorophenyl group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is also common to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require the presence of a strong acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce an amine.

Scientific Research Applications

(1R,2R)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block for the synthesis of complex molecules.

    Biology: Studied for its potential effects on biological systems and its use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-1-Amino-1-(2,4,5-trifluorophenyl)propan-2-OL
  • (1R,2R)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL
  • (1R,2R)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL

Uniqueness

(1R,2R)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL is unique due to its specific trifluorophenyl substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(2,3,5-trifluorophenyl)propan-2-ol

InChI

InChI=1S/C9H10F3NO/c1-4(14)9(13)6-2-5(10)3-7(11)8(6)12/h2-4,9,14H,13H2,1H3/t4-,9+/m1/s1

InChI Key

LRMAGCKWKKMWOZ-MOFOKWOHSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=C(C(=CC(=C1)F)F)F)N)O

Canonical SMILES

CC(C(C1=C(C(=CC(=C1)F)F)F)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.